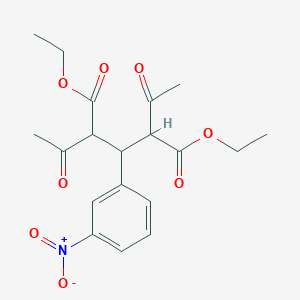![molecular formula C18H31NO3 B11090279 N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11090279.png)
N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide: is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diol, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with an appropriate amine, such as dibutylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Oxidation: The final step involves the oxidation of the spirocyclic intermediate to introduce the oxo group. This can be done using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst
Major Products
Oxidation: More oxidized spirocyclic compounds
Reduction: Hydroxylated derivatives
Substitution: Various substituted carboxamides
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The oxo and carboxamide groups can form hydrogen bonds with biological molecules, while the spirocyclic structure may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-N,N-dipropyl-1-oxaspiro[4.5]decane-4-carboxamide
- 2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide
Uniqueness
N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is unique due to its specific substitution pattern. The dibutyl groups provide distinct steric and electronic properties compared to other similar compounds, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H31NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N,N-dibutyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C18H31NO3/c1-3-5-12-19(13-6-4-2)17(21)15-14-16(20)22-18(15)10-8-7-9-11-18/h15H,3-14H2,1-2H3 |
Clé InChI |
HCUJGJDBBBLUPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1CC(=O)OC12CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B11090206.png)
![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone](/img/structure/B11090214.png)
![4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11090220.png)
![Methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5-iodobenzoate](/img/structure/B11090227.png)
![5-(4-bromophenyl)-3-chloro-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11090229.png)
![Ethyl 5-acetyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11090235.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090244.png)

![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11090247.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11090249.png)
![1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11090265.png)

![(2-Chloro-5-nitrophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11090278.png)

